ED₅₀ Potency in Mouse Forced Swim Test: Comparable Efficacy to Venlafaxine via a Distinct Mechanism
In a direct head-to-head comparison within the same study, the target compound demonstrated antidepressant-like efficacy closely matching venlafaxine in the mouse forced swim test (FST), a validated behavioral despair paradigm [1]. The ED₅₀ value of the target compound was 5.27 mg/kg i.p. (95% CI: 4.38–6.35), compared to 4.66 mg/kg i.p. (95% CI: 3.48–6.25) for venlafaxine. This represents a potency ratio of approximately 1.13:1 (target:venlafaxine), indicating near-equivalent behavioral efficacy. Importantly, this comparable potency is achieved through putative TAAR modulation rather than dual serotonin-norepinephrine reuptake inhibition, providing a mechanistically orthogonal approach to antidepressant-like activity [2].
| Evidence Dimension | ED₅₀ for immobility reduction in mouse forced swim test |
|---|---|
| Target Compound Data | ED₅₀ = 5.27 mg/kg i.p. (95% CI: 4.38–6.35) |
| Comparator Or Baseline | Venlafaxine: ED₅₀ = 4.66 mg/kg i.p. (95% CI: 3.48–6.25) |
| Quantified Difference | ED₅₀ ratio (target/venlafaxine) = 1.13; confidence intervals overlap, indicating no statistically significant potency difference |
| Conditions | Mouse forced swim test; dose range 4–16 mg/kg i.p.; Laca strain mice; 6-min test duration with immobility scored in last 4 min |
Why This Matters
This establishes that the target compound achieves antidepressant-like behavioral efficacy comparable to a clinically established SNRI but via trace amine receptor modulation, providing a mechanistically differentiated tool for studying non-monoaminergic antidepressant pathways.
- [1] Dhir A, Malik S, Kessar SV, Singh KN, Kulkarni SK. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. Eur Neuropsychopharmacol. 2011;21(9):705-714. Table 1, Fig. 1. View Source
- [2] Dhir A, Malik S, Kessar SV, Singh KN, Kulkarni SK. Antidepressant-like effect of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand involves l-arginine-nitric oxide-cyclic guanosine monophosphate pathway. Neurosci Lett. 2011;503(2):120-124. View Source
